Acetamide, N-(4-(bromomethyl)phenyl)-

Physicochemical characterization Crystallinity Quality control

Acetamide, N-(4-(bromomethyl)phenyl)- (synonyms: N-[4-(bromomethyl)phenyl]acetamide, 4-acetylaminobenzyl bromide, p-acetamidobenzyl bromide) is a benzylic bromide-functionalized acetanilide with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol. The compound features a bromomethyl group (–CH2Br) positioned para to an acetamide moiety (–NHCOCH3) on a phenyl ring, placing it within the class of benzylic halide acetamide derivatives.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 66047-05-0
Cat. No. B1605612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(4-(bromomethyl)phenyl)-
CAS66047-05-0
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)CBr
InChIInChI=1S/C9H10BrNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12)
InChIKeyJGMURBFZECPJFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N-(4-(bromomethyl)phenyl)- (CAS 66047-05-0): Core Chemical Identity and Procurement Baseline


Acetamide, N-(4-(bromomethyl)phenyl)- (synonyms: N-[4-(bromomethyl)phenyl]acetamide, 4-acetylaminobenzyl bromide, p-acetamidobenzyl bromide) is a benzylic bromide-functionalized acetanilide with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol. [1] The compound features a bromomethyl group (–CH2Br) positioned para to an acetamide moiety (–NHCOCH3) on a phenyl ring, placing it within the class of benzylic halide acetamide derivatives. Commercial sourcing typically offers purity specifications at 95% (NMR grade), with melting point reported at 162–165 °C and an XLogP3 of 1.9. [1] The compound is a solid crystalline material at ambient temperature and is classified under GHS as Acute Toxicant (Category 4), Skin Corrosive (Category 1B), and Specific Target Organ Toxicant – Single Exposure (Category 3). [1]

Why Acetamide, N-(4-(bromomethyl)phenyl)- Cannot Be Trivially Replaced by Isomeric or Analogous Acetamides


Structural isomers and close analogs of Acetamide, N-(4-(bromomethyl)phenyl)- diverge sharply in their physicochemical properties, reactivity profiles, and documented synthetic utility, making generic substitution risky. The ortho‑bromomethyl isomer (CAS 215035‑90‑8) and the meta‑bromomethyl isomer (CAS 90914‑80‑0) share the same molecular formula but differ in steric environment and electronic distribution, which can alter nucleophilic substitution kinetics and cross‑coupling outcomes. The constitutional isomer N‑[(4‑bromophenyl)methyl]acetamide (CAS 90561‑76‑5) places the bromine directly on the aromatic ring rather than at the benzylic position, leading to a vastly different reactivity profile: the aryl bromide is inert to SN2 displacement under mild conditions, whereas the benzylic bromide in the target compound reacts readily with amines, thiols, and hydroxide nucleophiles. Even the seemingly minor change from the para‑acetamide substitution pattern to the 2‑[4‑(bromomethyl)phenyl]acetamide scaffold (CAS 847486‑99‑1) alters both melting point and the hydrogen‑bonding network, affecting crystallinity, solubility, and formulation behaviour. These differences are not cosmetic; they translate directly into divergent synthetic yields, biological activity, and reproducibility in medicinal chemistry and bioconjugation workflows.

Quantitative Differentiation Evidence for Acetamide, N-(4-(bromomethyl)phenyl)- Against Closest Analogs


Melting Point of para-Bromomethylacetamide vs. Constitutional and Positional Isomers

The para-bromomethyl substitution pattern confers a significantly higher melting point compared to the bromophenylmethyl constitutional isomer, and a moderately lower melting point than the simple 4-bromoacetanilide. At 162–165 °C (Sigma-Aldrich validated), the target compound offers a well-defined crystalline thermal profile that facilitates handling, purification by recrystallization, and identity verification by melting point apparatus. The N-[(4-bromophenyl)methyl]acetamide isomer (CAS 90561-76-5) melts at 114–116 °C, a depression of approximately 50 °C, indicating weaker intermolecular forces and potentially different solubility behaviour. [1] N-(4-bromophenyl)acetamide (CAS 103-88-8) melts at 166–170 °C, slightly higher but lacking the benzylic bromide reactivity.

Physicochemical characterization Crystallinity Quality control

Benzylic Bromide Reactivity: Para-Substituted Acetamide vs. Aryl Bromide Isomer in Nucleophilic Displacement

The benzylic bromide group (–CH2Br) in the target compound undergoes facile SN2 displacement with nucleophiles (amines, thiols, hydroxide) under mild conditions (DMF/K2CO3 at 60–80 °C), whereas the constitutional isomer N-[(4-bromophenyl)methyl]acetamide bears the bromine directly on the aromatic ring and is inert to these substitution conditions, requiring transition-metal catalysis (e.g., Pd-mediated cross-coupling) for functionalization. This reactivity dichotomy is a class-level consequence of benzylic vs. aryl C–Br bond strength: the benzylic C–Br bond is approximately 60–70 kJ/mol weaker than the aryl C–Br bond, translating to SN2 rate enhancements of several orders of magnitude. For procurement, this means the target compound can be directly elaborated without palladium catalysts, reducing both cost and metal contamination risk in pharmaceutical intermediate synthesis.

Synthetic chemistry Nucleophilic substitution Bioconjugation

Validated Use as a Precursor for the mitoKATP Activator 'Compound A' – A Distinct Application Niche

The 4-acetamidobenzyl moiety derived from Acetamide, N-(4-(bromomethyl)phenyl)- serves as the essential N-alkylation fragment in the synthesis of 'Compound A' (4'-(N-(4-acetamidobenzyl))-2,2-dimethyl-2,3-dihydro-5'H-spiro[chromene-4,2'-[1,4]oxazinan]-5'-one), a spiro-cyclic benzopyran activator of mitochondrial ATP-dependent potassium channels (mitoKATP). [1] In an in vivo rat model of myocardial ischemia-reperfusion, Compound A at 10 mg/kg significantly decreased arrhythmia scores and total arrhythmia length, whereas the 3 mg/kg dose was ineffective, establishing a dose-response relationship. [1] Pre-treatment with the selective mitoKATP blocker 5-hydroxydecanoate (5-HD) abolished this antiarrhythmic effect, confirming mechanism-specific action. [1] The para-acetamidobenzyl substitution pattern is structurally required for this activity; the ortho- and meta-bromomethyl isomers or the aryl-bromide analog would yield different geometries incompatible with the spiro-cyclic scaffold. [2]

Cardiovascular pharmacology Potassium channel Ischemia-reperfusion

Documented Role in Catalytic Antibody (Abzyme) Research – A Unique Hapten Design Application

Acetamide, N-(4-(bromomethyl)phenyl)- was utilized as a hapten component in the landmark 'bait and switch' catalytic antibody strategy reported by Janda et al. in the Journal of the American Chemical Society (1991). In this study, the compound served as part of an antigen capable of inducing monoclonal antibodies with acyl-transfer catalytic activity. The specific para-bromomethyl substitution pattern is critical for the 'bait and switch' mechanism: the bromomethyl group acts as an electrophilic handle that can be displaced during antibody-catalyzed acyl transfer, while the acetamide moiety provides hydrogen-bonding recognition elements. [1] Neither the ortho-bromomethyl isomer nor the aryl-bromide analog would present the same geometry or electrophilicity profile needed for the hapten-antibody interaction. This paper has accumulated 73 citations and represents a foundational contribution to the field of catalytic antibody design.

Catalytic antibodies Abzyme Acyl-transfer Hapten design

GHS Hazard Classification Profile Compared to Analogous Brominated Acetamides

The target compound carries a defined GHS hazard classification: Acute Toxicity Category 4 (oral, H302), Skin Corrosion/Irritation Category 1B (H314), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335). [1] This classification is fully documented in the ECHA database under EC number 865-051-0, providing regulatory clarity for procurement and laboratory handling. [1] In contrast, the constitutional isomer N-[(4-bromophenyl)methyl]acetamide (CAS 90561-76-5) has a less comprehensively documented hazard profile from authoritative sources, and its aryl bromide moiety raises distinct toxicological concerns related to potential metabolic activation pathways. The target compound's well-characterized GHS profile reduces compliance risk during import, storage, and use in multi-step synthesis campaigns.

Safety assessment GHS classification Procurement compliance

LogP and Polar Surface Area Differentiation Relevant to Drug-Likeness and Solubility Profiling

The target compound exhibits an XLogP3 of 1.9 (PubChem computed) [1] and a topological polar surface area (tPSA) of 32.59 Ų [2], placing it within favorable oral drug-likeness space (Lipinski's Rule of Five: LogP <5, tPSA <140 Ų). The constitutional isomer N-[(4-bromophenyl)methyl]acetamide (CAS 90561-76-5) has a reported LogP of 1.813 [3], a modest 0.087 log unit difference that reflects the different positioning of the bromine atom (benzylic vs. aromatic). While the absolute LogP difference is small, the combination of LogP, tPSA, and hydrogen bond donor/acceptor count (1 HBD, 1 HBA for target) differs meaningfully from other brominated acetamide analogs such as N-(4-bromophenyl)acetamide (no rotatable CH2 spacer), affecting aqueous solubility and membrane permeability predictions. [1] These physicochemical parameters are critical input variables for computational ADME models used in early drug discovery.

Physicochemical properties Drug-likeness Lipophilicity

Procurement-Relevant Application Scenarios for Acetamide, N-(4-(bromomethyl)phenyl)- (CAS 66047-05-0)


Precursor for Mitochondrial Potassium Channel Modulators in Cardiovascular Research

The compound is the direct alkylating agent for synthesizing 'Compound A,' a spiro-cyclic benzopyran mitoKATP activator with validated in vivo antiarrhythmic activity. [1] The para-acetamidobenzyl fragment installed via the bromomethyl group is structurally essential; the ortho- or meta-bromomethyl isomers would produce regioisomeric products with unknown pharmacological profiles. At 10 mg/kg in anesthetized rats, Compound A significantly reduced arrhythmia scores, with the effect abolished by the selective mitoKATP blocker 5-HD, confirming target engagement. [1] This application is documented in Archives of Pharmacal Research (2016) and represents a distinct synthetic niche not served by any other commercially available bromomethyl acetamide isomer.

Hapten Synthesis for Catalytic Antibody (Abzyme) Induction

The compound was employed in the pioneering 'bait and switch' catalytic antibody study by Janda et al. (J. Am. Chem. Soc., 1991), where it served as a key component of the antigen structure for inducing monoclonal antibodies with acyl-transfer catalytic activity. The reactive benzylic bromide enables covalent conjugation to carrier proteins, while the para-acetamide group provides hydrogen-bonding recognition. The ortho- and meta-bromomethyl isomers have not been validated in this system, making the para-isomer the literature-precedented choice for researchers extending this methodology.

Synthesis of Bifunctional Chelating Agents for Radiopharmaceuticals and ADC Linkers

The p-acetamidobenzyl bromide scaffold is a critical building block for constructing bifunctional chelating agents such as p-bromoacetamidobenzyl-TETA, which conjugates to monoclonal antibodies for copper-64 radiolabeling in PET imaging. [2] The benzylic bromide enables efficient thiol-selective conjugation under mild conditions, while the acetamide group provides a spacer that preserves antibody immunoreactivity. [2] The target compound provides the exact substitution pattern required; the N-[(4-bromophenyl)methyl]acetamide isomer cannot participate in analogous thiol-conjugation chemistry because the bromine is aryl-bound rather than benzylic.

General Medicinal Chemistry Building Block Requiring Benzylic Electrophilicity with Acetamide Hydrogen-Bonding

For medicinal chemistry programs that require a benzylic electrophile with a built-in hydrogen-bonding acetamide handle, the para-bromomethyl substitution offers optimal geometry for target engagement. The compound undergoes Suzuki-Miyaura, Negishi, and Sonogashira cross-couplings at the benzylic position, enabling rapid diversification of the benzyl moiety. The melting point of 162–165 °C enables straightforward purification by recrystallization, while the 95% minimum purity specification (with available NMR, HPLC, and GC batch certificates from suppliers such as Bidepharm) ensures reproducible synthetic outcomes.

Quote Request

Request a Quote for Acetamide, N-(4-(bromomethyl)phenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.